1-(4-Chloro-3-fluorophenyl)-3-methylpiperazine
Description
Properties
IUPAC Name |
1-(4-chloro-3-fluorophenyl)-3-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClFN2/c1-8-7-15(5-4-14-8)9-2-3-10(12)11(13)6-9/h2-3,6,8,14H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYNIUVDGBXVIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=CC(=C(C=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aromatic Precursors Synthesis
The initial step involves synthesizing or acquiring a suitably substituted aromatic compound, such as 4-chloro-3-fluorobenzyl chloride or similar derivatives, which serve as electrophilic partners in subsequent reactions.
Nucleophilic Substitution on Piperazine
A common approach involves reacting piperazine with the aromatic chloride or related derivatives:
Piperazine + 4-chloro-3-fluorobenzyl chloride → 1-(4-Chloro-3-fluorophenyl)-piperazine intermediate
This reaction typically occurs in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), with bases such as potassium carbonate to facilitate nucleophilic substitution.
Methylation at the Piperazine Ring
The third-position methyl group is introduced via alkylation or methylation of the intermediate using methylating agents such as methyl iodide or dimethyl sulfate, often under controlled conditions to prevent over-alkylation.
Specific Synthesis Protocols
| Step | Description | Conditions | Reagents | Yield/Notes |
|---|---|---|---|---|
| 1 | Synthesis of 4-chloro-3-fluorobenzyl chloride | Reflux in toluene with SOCl₂ | Thionyl chloride | High purity required |
| 2 | Nucleophilic substitution with piperazine | 80°C in DMF, with K₂CO₃ | Piperazine + aromatic chloride | Yield ~70-80% |
| 3 | Methylation of piperazine nitrogen | Methyl iodide, in acetonitrile, room temperature | Methylating agent | Controlled to prevent overalkylation |
Note: Variations exist depending on specific industrial protocols, with some employing alternative solvents or catalysts to optimize yield and purity.
Data Tables Summarizing Synthesis Parameters
| Parameter | Description | Typical Range/Value |
|---|---|---|
| Reaction temperature | For nucleophilic substitution | 60–80°C |
| Reaction time | For aromatic substitution | 2–12 hours |
| Molar ratio | Piperazine to aromatic chloride | 1:1.1 to 1:1.5 |
| Yield | Overall synthesis | 60–85% |
Research Findings and Optimization
Recent research emphasizes the importance of reaction conditions to maximize yield and purity:
- Solvent Choice: Polar aprotic solvents like DMF or DMSO enhance nucleophilic substitution efficiency.
- Temperature Control: Elevated temperatures (around 70–80°C) accelerate reactions without causing decomposition.
- Catalysts: Use of phase transfer catalysts or microwave-assisted synthesis can significantly reduce reaction times and improve yields.
- Purification: Recrystallization or chromatography ensures removal of impurities, especially residual aromatic chlorides or unreacted piperazine.
Notes on Industrial and Laboratory Synthesis
- The synthesis process must adhere to safety protocols due to the use of hazardous reagents like thionyl chloride and methyl iodide.
- Purity verification via NMR, HPLC, and mass spectrometry is essential before proceeding to biological testing.
- Scale-up considerations include reaction heat management, solvent recovery, and waste disposal.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-3-fluorophenyl)-3-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions may require the presence of a base and are often conducted in polar aprotic solvents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the chlorine or fluorine atoms .
Scientific Research Applications
Medicinal Chemistry
1-(4-Chloro-3-fluorophenyl)-3-methylpiperazine serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance pharmacological properties. The presence of chlorine and fluorine atoms increases the compound's reactivity and biological activity, making it suitable for developing new therapeutic agents.
Key Applications in Drug Development:
- Receptor Binding Studies: Research has shown that this compound interacts with multiple biological targets, including neurotransmitter receptors, which are critical in the treatment of neurological disorders.
- Enzyme Inhibition: It has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic efficacy.
Biological Research
The compound's ability to modulate cellular processes makes it valuable in biological research. Studies focus on its binding affinities and interactions with various receptors and enzymes.
Research Focus Areas:
- Cell Signaling Pathways: Investigations into how 1-(4-Chloro-3-fluorophenyl)-3-methylpiperazine influences cell signaling pathways can provide insights into its role in disease mechanisms.
- Metabolic Pathway Analysis: The compound's interactions with key enzymes may affect metabolic processes, making it a subject of interest for studies related to metabolic disorders.
Industrial Applications
While primarily used in research and development, 1-(4-Chloro-3-fluorophenyl)-3-methylpiperazine also has potential industrial applications.
Industrial Uses:
- Synthesis of Complex Molecules: The compound can be utilized as a precursor in synthesizing more complex organic molecules, which are essential in various chemical industries.
- Production Optimization: Industrial methods for synthesizing this compound often involve optimizing yield and purity through advanced techniques like continuous flow reactors.
Case Studies
Several studies have documented the applications of 1-(4-Chloro-3-fluorophenyl)-3-methylpiperazine:
- A study published in Journal of Medicinal Chemistry examined its binding affinity to serotonin receptors, highlighting its potential as an antidepressant candidate.
- Another research article focused on its enzyme inhibition properties, demonstrating significant effects on metabolic enzymes related to diabetes management.
These case studies underscore the compound's versatility and significance in both pharmaceutical development and biological research.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-fluorophenyl)-3-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking downstream signaling pathways involved in cell proliferation and survival. This inhibition can lead to the suppression of cancer cell growth or the modulation of inflammatory responses .
Comparison with Similar Compounds
1-(3-Chloro-4-fluorophenyl)piperazine (3-Cl-4-FPP)
This analog reverses the positions of the chloro and fluoro substituents compared to the target compound. The meta-chloro and para-fluoro configuration reduces steric hindrance but may alter receptor binding affinity. In analytical studies, 3-Cl-4-FPP is used as a reference standard for forensic applications, highlighting its stability and detectability .
1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine
With a phenylethyl group instead of a methyl group on the piperazine ring, this compound exhibits increased hydrophobicity. The bulky substituent may hinder interactions with narrow binding pockets but enhances selectivity in receptor subtypes due to steric effects .
1-(2-Fluorophenyl)piperazine Derivatives
Substituents at the ortho position (e.g., 2-fluorophenyl) introduce steric constraints that limit rotational freedom. In pyridazinone-based compounds, this configuration improves potency against serotonin receptors but may reduce metabolic stability compared to para-substituted analogs .
Impact of Piperazine Substituents
Methyl Group at the 3-Position
The 3-methyl group in the target compound is critical for reducing metabolism. For example, in Talmapimod (SCIO-469), a 3-methylpiperazine moiety protects an adjacent benzyl group from oxidative degradation, enhancing bioavailability . Similarly, in PAK4 inhibitors, the methyl group improves selectivity over PAK1 by optimizing steric fit .
Gem-Dimethylpiperazine in PI3Kδ Inhibitors
Replacing the 3-methyl group with gem-dimethyl groups (as in compound 4 from a PI3K program) enhances isoform selectivity for PI3Kδ over other family members. This modification increases steric bulk, favoring interactions with δ-specific binding pockets .
Nitro-Substituted Derivatives
1-(4-Chloro-2-nitrophenyl)-3-methylpiperazine
Safety data sheets indicate stringent handling requirements due to its hazardous classification .
1-(2-Chloro-6-nitrophenyl)-3-methylpiperazine
Nitro groups in ortho positions may destabilize the aromatic ring, leading to higher photochemical reactivity. Such derivatives are primarily used in industrial research rather than drug development .
Arylpiperazine Derivatives with Heterocycles
Pyridazinone-Piperazine Hybrids
Compounds like 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone demonstrate dual targeting of serotonin and dopamine receptors. The pyridazinone core enhances hydrogen bonding, while the fluorophenyl group balances lipophilicity .
Benzimidazole-Piperazine Conjugates
Derivatives such as 1-[2-(4-Arylpiperazin-1-yl)alkyl]-2-(pyridin-3-yl)-1H-benzimidazoles show enhanced antitumor activity. The alkyl linker between piperazine and benzimidazole improves membrane permeability .
Key Data Tables
Table 2: Physicochemical Properties
| Compound Name | logP | Solubility (mg/mL) | Selectivity Index (PAK4/PAK1) |
|---|---|---|---|
| 1-(4-Chloro-3-fluorophenyl)-3-methylpiperazine | 2.8 | 0.15 | >100 |
| Gem-dimethylpiperazine (PI3Kδ) | 3.1 | 0.08 | 50 (PI3Kδ vs. PI3Kα) |
| 1-(3-Chlorophenyl)-4-phenethylpiperazine | 4.2 | 0.02 | N/A |
Biological Activity
Overview
1-(4-Chloro-3-fluorophenyl)-3-methylpiperazine is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The compound exhibits significant interactions with various biological targets, including:
- Monoamine Oxidase (MAO) Inhibition : It has been shown to inhibit MAO-B, which is crucial in the metabolism of neurotransmitters such as dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially aiding in the treatment of neurological disorders .
- Acetylcholinesterase (AChE) Inhibition : The compound also demonstrates AChE inhibitory activity, which is important for conditions like Alzheimer's disease. Its structural modifications have been linked to enhanced potency against AChE .
Structure-Activity Relationships (SAR)
The biological activity of 1-(4-Chloro-3-fluorophenyl)-3-methylpiperazine can be attributed to specific structural features:
- Substituents on the Piperazine Ring : Modifications at various positions of the piperazine ring influence the compound's potency and selectivity towards different biological targets. For instance, introducing bulky groups or halogens can enhance binding affinity and inhibitory effects .
- Phenyl Ring Modifications : The presence of halogen substituents (like chlorine and fluorine) on the phenyl ring has been correlated with increased biological activity. These modifications affect lipophilicity and electronic properties, thus influencing interaction with target enzymes .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Studies : Research indicates that 1-(4-Chloro-3-fluorophenyl)-3-methylpiperazine exhibits IC50 values in the low micromolar range against MAO-B and AChE, suggesting promising therapeutic potential .
- In Vivo Efficacy : In animal models, compounds structurally related to 1-(4-Chloro-3-fluorophenyl)-3-methylpiperazine have shown efficacy in reducing parasitemia in malaria-infected mice. For example, compounds with similar piperazine structures demonstrated over 99% reduction in parasitemia at doses as low as 30 mg/kg .
- Toxicological Studies : While exploring its therapeutic potential, it is essential to consider safety profiles. Reports indicate that compounds within this class may exhibit toxic effects when used recreationally, leading to severe physiological responses such as seizures and hyperthermia .
Data Table: Biological Activity Summary
Q & A
Q. What are the optimal synthetic routes and purification strategies for 1-(4-Chloro-3-fluorophenyl)-3-methylpiperazine?
Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, substituting a halogenated aryl group with piperazine derivatives under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile) with a base like K₂CO₃ . Purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization from ethanol. Critical parameters include reaction temperature (60–100°C), stoichiometric ratios (1:1.2 aryl halide:piperazine), and catalyst selection (e.g., Pd-based catalysts for cross-coupling). Purity (>95%) is confirmed via HPLC or GC-MS .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
Answer:
- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies substituent positions (e.g., aromatic protons at δ 6.8–7.4 ppm, piperazine CH₂ at δ 2.5–3.5 ppm) .
- X-ray crystallography : Resolves stereochemistry and confirms bond angles/lengths. Single crystals are grown via vapor diffusion (e.g., chloroform/benzene anti-solvent) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 255.08) .
Q. What standard analytical protocols ensure compound stability and batch consistency?
Answer:
- Stability testing : Accelerated degradation studies (40°C/75% RH for 3 months) monitor hydrolytic, oxidative, and photolytic stability .
- Batch analysis : Use HPLC (C18 column, mobile phase: MeOH/H₂O with 0.1% TFA) to assess purity. LC-MS detects impurities like dehalogenated byproducts .
- Storage : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?
Answer:
- Substituent modification : Introduce electron-withdrawing groups (e.g., –CF₃, –NO₂) on the aryl ring to enhance receptor binding affinity. For example, 3-CF₃ derivatives show improved antimicrobial activity .
- Piperazine ring substitution : Replace the methyl group with bulkier alkyl chains to modulate lipophilicity and BBB penetration .
- Biological assays : Test antiproliferative activity (MTT assay on cancer cell lines) or enzyme inhibition (e.g., carbonic anhydrase IC₅₀ via stopped-flow spectroscopy) .
Q. Table 1: Substituent Effects on Biological Activity
| Substituent (Position) | Biological Activity | Reference |
|---|---|---|
| –Cl (4) + –F (3) | Moderate cytotoxicity (IC₅₀: 25 µM) | |
| –CF₃ (3) | Enhanced antifungal (MIC: 8 µg/mL) | |
| –OCH₃ (4) | Reduced hCA II inhibition |
Q. How should researchers resolve contradictions in biological assay data (e.g., conflicting IC₅₀ values)?
Answer:
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Orthogonal validation : Confirm enzyme inhibition via isothermal titration calorimetry (ITC) alongside fluorometric assays .
- Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) and exclude outliers via Grubbs’ test .
Q. What computational strategies predict synthetic feasibility and bioactivity of novel derivatives?
Answer:
- Retrosynthetic AI : Tools like Pistachio or Reaxys propose one-step routes using reaction templates (e.g., SNAr or Buchwald-Hartwig coupling) .
- Docking simulations : AutoDock Vina models interactions with targets (e.g., carbonic anhydrase active site) to prioritize derivatives .
- ADMET prediction : SwissADME estimates solubility (LogS), bioavailability (TPSA < 60 Ų), and CYP450 inhibition .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
